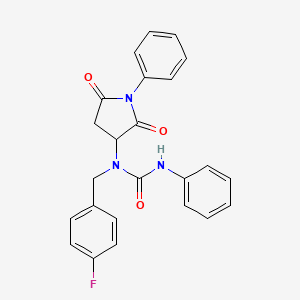
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic substitution reactions using appropriate phenyl halides.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-3-phenylurea: Lacks the 4-fluorobenzyl group.
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-chlorobenzyl)-3-phenylurea: Contains a 4-chlorobenzyl group instead of a 4-fluorobenzyl group.
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methylbenzyl)-3-phenylurea: Contains a 4-methylbenzyl group instead of a 4-fluorobenzyl group.
Uniqueness
The presence of the 4-fluorobenzyl group in 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-fluorobenzyl)-3-phenylurea may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Properties
Molecular Formula |
C24H20FN3O3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1-[(4-fluorophenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C24H20FN3O3/c25-18-13-11-17(12-14-18)16-27(24(31)26-19-7-3-1-4-8-19)21-15-22(29)28(23(21)30)20-9-5-2-6-10-20/h1-14,21H,15-16H2,(H,26,31) |
InChI Key |
UUWDKUNHUNJXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















